molecular formula C18H15ClN2O5S2 B2733624 3-(1-((4-(2-Chlorophenoxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 1795086-08-6

3-(1-((4-(2-Chlorophenoxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2733624
CAS No.: 1795086-08-6
M. Wt: 438.9
InChI Key: JNUMKWRFNILAPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-((4-(2-Chlorophenoxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a thiazolidine-2,4-dione ring, an azetidine ring, and a sulfonyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((4-(2-Chlorophenoxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazolidine-2,4-dione Ring: This can be achieved by reacting a suitable dione precursor with a thiol under acidic or basic conditions.

    Introduction of the Azetidine Ring: The azetidine ring can be introduced through a cyclization reaction involving an appropriate amine and a halogenated precursor.

    Attachment of the Sulfonyl Group: The sulfonyl group is typically introduced via a sulfonylation reaction using a sulfonyl chloride and a base.

    Final Coupling: The final step involves coupling the thiazolidine-2,4-dione and azetidine intermediates under suitable conditions, often using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(1-((4-(2-Chlorophenoxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions, including the use of catalysts or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

3-(1-((4-(2-Chlorophenoxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(1-((4-(2-Chlorophenoxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(1-((4-(2-Chlorophenoxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione: Unique due to its combination of functional groups.

    Thiazolidinediones: Known for their antidiabetic properties.

    Azetidinones: Often explored for their antimicrobial activities.

Uniqueness

This compound stands out due to its unique structural combination, which imparts distinct chemical and biological properties not commonly found in other compounds.

Properties

IUPAC Name

3-[1-[4-(2-chlorophenoxy)phenyl]sulfonylazetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O5S2/c19-15-3-1-2-4-16(15)26-13-5-7-14(8-6-13)28(24,25)20-9-12(10-20)21-17(22)11-27-18(21)23/h1-8,12H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUMKWRFNILAPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3Cl)N4C(=O)CSC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.